Phlegmariurine C

Description

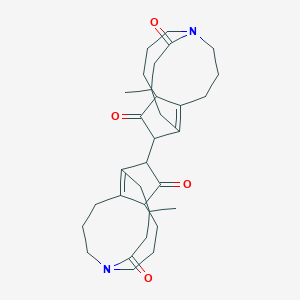

Structure

2D Structure

Properties

CAS No. |

115491-58-2 |

|---|---|

Molecular Formula |

C32H44N2O4 |

Molecular Weight |

520.7 g/mol |

IUPAC Name |

6-methyl-3-(6-methyl-2,8-dioxo-9-azatricyclo[7.4.3.04,13]hexadec-4(13)-en-3-yl)-9-azatricyclo[7.4.3.04,13]hexadec-4(13)-ene-2,8-dione |

InChI |

InChI=1S/C32H44N2O4/c1-19-15-25-21-7-3-11-33(27(35)17-19)13-5-9-23(21)31(37)29(25)30-26-16-20(2)18-28(36)34-12-4-8-22(26)24(32(30)38)10-6-14-34/h19-20,23-24,29-30H,3-18H2,1-2H3 |

InChI Key |

MJIROACEKGJSGD-UHFFFAOYSA-N |

SMILES |

CC1CC2=C3CCCN(CCCC3C(=O)C2C4C5=C6CCCN(CCCC6C4=O)C(=O)CC(C5)C)C(=O)C1 |

Canonical SMILES |

CC1CC2=C3CCCN(CCCC3C(=O)C2C4C5=C6CCCN(CCCC6C4=O)C(=O)CC(C5)C)C(=O)C1 |

Synonyms |

phlegmariurine C |

Origin of Product |

United States |

Occurrence and Biogeographical Distribution of Phlegmariurine C and Analogues

Natural Sources and Plant Taxonomy

The primary sources of Phlegmariurine C and its analogues are plants belonging to the family Lycopodiaceae. nih.gov Modern taxonomic systems often divide this family into subfamilies and genera, with Phlegmariurus and Huperzia being particularly rich in these alkaloids. psu.edu

The genus Phlegmariurus is a significant source of various Lycopodium alkaloids. This compound was first reported in Phlegmariurus fordii. zespoldowna.inforesearchgate.net This genus, which comprises numerous species, is known to produce a wide array of alkaloids, and the specific alkaloid profile can be a useful chemotaxonomic marker. psu.edu For instance, several new Lycopodium alkaloids have been isolated from Phlegmariurus henryi and Phlegmariurus carinatus. nih.govnih.gov The lycodine-type alkaloids are the most prevalent class of Lycopodium alkaloids found within the Phlegmariurus genus. researchgate.net

The genus Huperzia is another prominent source of Lycopodium alkaloids. While this compound itself is primarily associated with Phlegmariurus, many of its structural analogues, such as Phlegmariurine B, have been isolated from Huperzia serrata. researchgate.netnih.gov Huperzia serrata is particularly notable as the original source of Huperzine A, a well-known acetylcholinesterase inhibitor. zespoldowna.inforesearchgate.net The close biosynthetic relationship between these alkaloids means that species of Huperzia are crucial in understanding the diversity and distribution of phlegmariurine-type compounds. The study of Huperzia species has led to the identification of numerous alkaloids, contributing significantly to the field. zespoldowna.info

Beyond Phlegmariurus and Huperzia, other genera within the Lycopodiaceae family also contribute to the diversity of Lycopodium alkaloids. While direct isolation of this compound from other genera is not widely reported, the broader family, including the genus Lycopodium, is known for producing related alkaloid structures. researchgate.net The taxonomic classification within Lycopodiaceae has been subject to revision, with some systems grouping Huperzia and Phlegmariurus into a separate family, Huperziaceae, which is supported by chemotaxonomic data. psu.edu Research on various species, including those in the genus Diphasiastrum, continues to reveal novel alkaloid structures and distribution patterns. thieme-connect.com

Chemotaxonomic Implications in Lycopodiaceae

The structural diversity of Lycopodium alkaloids, including this compound and its analogues, serves as a valuable tool for the chemotaxonomic classification of the Lycopodiaceae family. psu.edu The presence or absence of specific alkaloid skeletons can help to delineate between different genera and species.

The Lycopodium alkaloids are generally categorized into four main structural classes: lycopodine (B1235814), lycodine (B1675731), fawcettimine (B102650), and a miscellaneous group that includes phlegmarine (B1213893) types. psu.edu this compound is a dimeric alkaloid, a less common structural type. psu.edu The distribution of these classes is not uniform across the family. For example, lycodine-type alkaloids are particularly characteristic of the genus Phlegmariurus. researchgate.net In contrast, certain alkaloids like huperzine A appear to be restricted to the genus Huperzia. thieme-connect.com

The alkaloid profiles can also reflect the evolutionary relationships between different Lycopodiaceae species. psu.edu The subtle variations in alkaloid content and structure among different populations of the same species can also provide insights into geographical and environmental influences on their biosynthesis. oup.com

Ecological Context of Alkaloid Production

The production of this compound and other Lycopodium alkaloids in club mosses is believed to have significant ecological roles. frontiersin.orgnih.gov It is widely speculated that these compounds function as chemical defenses against herbivores and pathogens. frontiersin.orgnih.gov The complex and often toxic nature of these alkaloids can deter feeding by insects and other animals.

The biosynthesis of these specialized metabolites is likely an adaptive trait that has contributed to the long evolutionary history and survival of the Lycopodiaceae. thieme-connect.com The production of these alkaloids can be influenced by various environmental factors, suggesting that plants can modulate their chemical defenses in response to ecological pressures. oup.com While the precise ecological functions of many individual alkaloids, including this compound, are not yet fully understood, their structural complexity and biological activity strongly suggest a primary role in mediating interactions between the plant and its environment. frontiersin.orgnih.gov Further research is needed to fully elucidate the specific ecological roles of these compounds and the regulatory mechanisms governing their production. frontiersin.orgnih.gov

Structural Elucidation Methodologies for Phlegmariurine C

Spectroscopic Analysis

Spectroscopic analysis is the cornerstone of structural elucidation in natural product chemistry. For Phlegmariurine C, a suite of spectroscopic experiments, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), were employed to piece together its complex structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and stereochemistry of a compound.

One-dimensional NMR experiments are fundamental to the structural analysis of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. Key features include the chemical shift (δ) in parts per million (ppm), signal integration (number of protons), and spin-spin splitting patterns (multiplicity).

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. savemyexams.com Unlike ¹H NMR, peak integration in standard ¹³C NMR is not typically proportional to the number of carbon atoms. libretexts.org The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, reducing the likelihood of signal overlap. libretexts.org

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This is achieved by varying the pulse angle, which results in positive, negative, or absent signals depending on the number of attached protons.

Table 1: Representative ¹H and ¹³C NMR Data for a Phlegmariurine Alkaloid Moiety

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 50.6 | - |

| 2 | 18.4 | - |

| 3 | 22.1 | - |

| 4 | 142.7 | - |

| 5 | 205.7 | - |

| 6 | 37.4 | - |

| 7 | 45.0 | - |

| 8 | 79.6 | 5.06 (brd, J = 5.0) |

| 9 | 50.6 | - |

| 10 | 25.1 | - |

| 11 | 30.3 | - |

| 12 | 169.8 | - |

| 13 | 173.1 | - |

| 14 | 32.7 | - |

| 15 | 29.6 | - |

| 16 | 22.9 | 1.08 (d, J = 6.3) |

Data adapted from a study on related Phlegmariurine B type alkaloids. researchgate.net

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum identifies protons that are spin-spin coupled to each other, typically those on adjacent carbons. emerypharma.com Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton-proton connectivity networks within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly attached. nanalysis.com Each cross-peak in an HMQC or HSQC spectrum corresponds to a C-H bond.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): The ROESY spectrum provides information about the spatial proximity of protons. Cross-peaks in a ROESY spectrum indicate that two protons are close to each other in space, which is essential for determining the relative stereochemistry of the molecule. rhhz.net For instance, a ROESY correlation between a methyl group and a methine proton can establish their relative orientation on a ring system. researchgate.net

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

HRESIMS is a soft ionization technique that provides highly accurate mass measurements. This precision allows for the unambiguous determination of the molecular formula of a compound by comparing the experimental mass to calculated masses for potential formulas.

EI-MS is a hard ionization technique that causes the molecule to fragment in a reproducible manner. spectroscopyonline.com The resulting fragmentation pattern serves as a molecular fingerprint and can provide valuable structural information by identifying stable fragments and characteristic losses.

While the specific mass spectral data for this compound is not detailed in the provided search results, the general application of these techniques is fundamental to its structural confirmation. For example, HRESIMS would provide the exact molecular formula, and EI-MS would offer key fragmentation data to support the proposed structure derived from NMR analysis.

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. taylorfrancis.com It is a powerful tool for establishing the absolute configuration of stereocenters. taylorfrancis.comlibretexts.org

Electronic Circular Dichroism (ECD) spectroscopy is a critical method for assigning the absolute configuration of chiral molecules. beilstein-journals.orgfaccts.de It measures the difference in absorption of left and right circularly polarized light by a chiral sample, resulting in a spectrum characterized by positive and negative Cotton effects. rsc.org The ECD spectrum serves as a unique fingerprint of a molecule's spatial arrangement. mdpi.com

For the structural elucidation of this compound, the experimental ECD spectrum is compared with spectra generated through theoretical calculations for all potential stereoisomers. beilstein-journals.orgfaccts.de This comparison allows for the definitive assignment of the molecule's absolute configuration. The process involves recording the experimental ECD spectrum, often in a solvent like methanol (B129727), and then using computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), to predict the ECD spectra for the possible enantiomers. A close match between the experimental spectrum and one of the calculated spectra provides strong evidence for the assigned absolute stereochemistry.

Table 1: Illustrative Experimental and Calculated ECD Data for a Chiral Alkaloid This table provides a representative example of how ECD data is presented and used for stereochemical assignment. Actual data for this compound may vary.

| Wavelength (nm) | Experimental Δε [mdeg] | Calculated Δε [mdeg] (for the assigned enantiomer) |

|---|---|---|

| 210 | +10.2 | +9.8 |

| 240 | -5.6 | -5.9 |

| 285 | +2.1 | +2.3 |

| 315 | -0.8 | -1.0 |

Note: The calculated data corresponds to the specific enantiomer determined to be the natural product. The strong correlation between the experimental and calculated values supports the stereochemical assignment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the various functional groups within a molecule. msu.edunih.gov The IR spectrum reveals absorption bands that correspond to the specific vibrational frequencies of chemical bonds. scirp.org

The IR spectrum of this compound would be expected to display characteristic absorption bands that confirm the presence of its key functional groups. For instance, the presence of a lactam (a cyclic amide) would be indicated by a strong carbonyl (C=O) stretching absorption. Additionally, N-H stretching vibrations would confirm the presence of an amine or amide group, while various C-H stretching and bending vibrations would correspond to the aliphatic framework of the molecule. scirp.orgresearchgate.netrhhz.net

Table 2: Typical Infrared Absorption Frequencies for Functional Groups Relevant to this compound This table presents general ranges for IR absorptions of functional groups likely present in this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3500-3300 | N-H | Stretch |

| 3000-2850 | C-H (sp³) | Stretch |

| 1700-1630 | C=O (Amide/Lactam) | Stretch |

| 1650-1580 | C=C | Stretch |

Chemical Correlation Studies for Stereochemical Assignment

Chemical correlation is a classical and highly reliable method for determining the absolute stereochemistry of a natural product. libretexts.org This technique involves chemically transforming the molecule of unknown stereochemistry into a compound whose absolute configuration is already known, or vice versa. libretexts.orgthieme-connect.de

In the case of this compound, a chemical correlation could be established by converting it into a known Lycopodium alkaloid with a well-defined stereostructure. byjus.comwikipedia.org For example, a specific reduction or oxidation reaction could potentially yield a derivative that has been previously characterized. If the physical and spectroscopic data of this newly formed derivative perfectly match those of an authentic sample of the known compound, it provides conclusive proof of the absolute configuration of the original molecule, this compound. While detailed chemical correlation studies for this compound are not widely documented, this method remains a cornerstone of stereochemical determination in natural product chemistry. thieme-connect.de

Advanced Computational Chemistry for Structural Confirmation (e.g., DFT Calculations)

Advanced computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the structural confirmation of complex molecules like this compound. osti.govnih.gov DFT calculations allow for the accurate prediction of molecular properties, including geometries, energies, and spectroscopic data. rsc.orgmdpi.comresearchgate.net

For this compound, DFT calculations are crucial in several respects. As mentioned previously, they are employed to calculate the theoretical ECD spectra for all possible stereoisomers, which is fundamental for assigning the absolute configuration. faccts.de Furthermore, DFT can be used to optimize the three-dimensional structure of the molecule, yielding theoretical bond lengths and angles. These calculated parameters can then be compared with experimental data if available, for instance, from X-ray crystallography. DFT calculations are also highly effective in predicting Nuclear Magnetic Resonance (NMR) chemical shifts. A strong correlation between the calculated and experimentally observed ¹³C and ¹H NMR data provides powerful validation for the proposed structure and stereochemistry of this compound. mdpi.com The synergy between experimental data and DFT calculations provides a high level of confidence in the final structural assignment.

Biosynthesis and Metabolic Pathways of Phlegmariurine C

Proposed Biogenetic Hypotheses for Lycopodium Alkaloids

The structural framework of the more than 590 known Lycopodium alkaloids, including Phlegmariurine C, is believed to originate from a common set of precursors through elegantly complex cyclization and rearrangement reactions. nih.gov These alkaloids are generally classified into four main structural types based on their carbon skeletons and putative biogenesis: lycopodine (B1235814), lycodine (B1675731), fawcettimine (B102650), and a miscellaneous group. psu.eduresearchgate.netconicet.gov.ar this compound belongs to the fawcettimine class of alkaloids. psu.edunih.gov

Conroy's Biogenetic Hypothesis

A foundational theory for understanding the construction of these alkaloids is Conroy's biogenetic hypothesis. psu.edu This hypothesis posits that Lycopodium alkaloids are assembled from two C8N units, which are essentially two 2-propylpiperidine (B147437) units. psu.edu These units, derived from L-lysine, are proposed to join in a specific manner to form a C16N2 intermediate known as phlegmarine (B1213893). psu.edu Subsequent intramolecular bond formations and skeletal rearrangements of this intermediate give rise to the characteristic polycyclic core structures of the different alkaloid classes. For instance, the formation of a bond between C-4 and C-13 of the phlegmarine precursor leads to the lycodane skeleton, a central scaffold from which other types, including the fawcettimine skeleton of this compound, are derived through further transformations. psu.edu The carbon numbering system for Lycopodium alkaloids is based on this influential hypothesis. psu.edu

Role of 2-Propylpiperidine Units in Alkaloid Assembly

The 2-propylpiperidine unit, specifically in the form of pelletierine (B1199966), is a crucial building block in the biosynthesis of Lycopodium alkaloids. jst.go.jpresearchgate.net Feeding experiments using radiolabeled precursors have demonstrated that pelletierine, which itself originates from L-lysine, is incorporated into the lycopodine scaffold. jst.go.jp Isotope labeling studies have further illuminated this pathway, showing that precursors like L-lysine and cadaverine (B124047) are incorporated into both "halves" of the final 16-carbon alkaloid structure. nih.gov This supports the hypothesis that two piperidine-containing units condense to form the foundational phlegmarane-type scaffold. nih.gov The assembly process is not a simple dimerization but a complex series of enzymatic reactions that join these precursor units and guide them through intricate cyclizations to create the diverse array of alkaloid structures seen in nature. biorxiv.orgresearchgate.net

Enzymatic Steps and Precursor Identification

Recent advancements in transcriptomics and enzyme characterization have begun to unravel the specific enzymatic machinery responsible for constructing the Lycopodium alkaloid core. The pathway begins with the amino acid L-lysine. pnas.orgnih.gov

The initial steps are well-established:

Decarboxylation: L-lysine is converted to cadaverine through the action of a lysine decarboxylase (LDC) . pnas.orgnih.gov

Oxidative Deamination: Cadaverine undergoes oxidative deamination, catalyzed by a copper amine oxidase (CAO) , which then spontaneously cyclizes to form the cyclic imine, 1-piperideine (B1218934). pnas.orgnih.govfrontiersin.org

The subsequent condensation step was long debated but has been recently clarified: 3. Imine-Ketide Condensation: It was discovered that a novel type III polyketide synthase (PKS) , named piperidyl-ketide synthase (PIKS), catalyzes the condensation of 1-piperideine with two units of malonyl-CoA. pnas.org This reaction produces 4-(2-piperidyl)acetoacetic acid (4PAA), which can spontaneously decarboxylate to form pelletierine. pnas.org

The construction of the complex polycyclic skeletons is orchestrated by a series of reductases and, most notably, a newly identified class of enzymes: 4. Reduction: The pelletierine intermediate is acted upon by short-chain dehydrogenase/reductase (SDR) enzymes. nih.gov 5. Scaffold Formation: The key cyclization reactions, previously a mystery, are catalyzed by neofunctionalized α-carbonic anhydrase-like (CAL) enzymes. biorxiv.orgresearchgate.netfrontiersin.org These CAL enzymes perform crucial stereospecific Mannich-like condensations that forge the core carbon-carbon bonds, leading to the formation of the bicyclic and subsequent tetracyclic frameworks of the alkaloids. nih.govbiorxiv.orgfrontiersin.org

The table below summarizes the key enzymes identified in the early stages of Lycopodium alkaloid biosynthesis.

| Enzyme | Abbreviation | Function | Source |

| Lysine Decarboxylase | LDC | Catalyzes the decarboxylation of L-lysine to cadaverine. | pnas.orgnih.gov |

| Copper Amine Oxidase | CAO | Catalyzes the oxidative deamination of cadaverine to form 1-piperideine. | pnas.orgnih.gov |

| Piperidyl-Ketide Synthase | PIKS | Catalyzes the condensation of 1-piperideine and malonyl-CoA to form 4PAA/pelletierine. | pnas.org |

| Short-Chain Dehydrogenase/Reductase | SDR | Reduces the pelletierine intermediate. | nih.gov |

| Carbonic Anhydrase-Like | CAL | Catalyzes key Mannich-like condensation reactions to form the polycyclic scaffold. | biorxiv.orgresearchgate.netfrontiersin.org |

Comparative Biosynthesis with Related Phlegmariurine-Type Alkaloids

The biosynthesis of Lycopodium alkaloids is a branched pathway where a common intermediate, the lycodane skeleton, is modified to produce the various structural classes. nih.gov The fawcettimine class, to which this compound belongs, is thought to arise from a lycopodine-group precursor through a key skeletal rearrangement: the migration of the C4–C13 bond to a C4–C12 bond. psu.edu

Within the fawcettimine class itself, further structural diversification occurs. For example, phlegmariurine B, a closely related alkaloid, is characterized by the cleavage of the C12-C13 bond from a fawcettidine-type precursor. psu.eduarabjchem.org The specific enzymatic steps that differentiate the synthesis of this compound from other phlegmariurine alkaloids like Phlegmariurine A and Phlegmariurine B involve late-stage tailoring reactions. nih.govresearchgate.net These modifications, likely catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) and other oxidoreductases, introduce hydroxyl or carbonyl groups at various positions on the core skeleton, leading to the final structure of this compound. nih.govuni.lu

Synthetic Approaches to Phlegmariurine C and Analogues

Total Synthesis Strategies

The de novo construction of Phlegmariurine C and its congeners from simple, achiral starting materials represents a significant challenge in organic synthesis. Chemists have devised multiple strategies to assemble its intricate, polycyclic framework, often requiring long and complex synthetic sequences.

Asymmetric Total Synthesis Methodologies

Ensuring the correct three-dimensional arrangement of atoms, or stereochemistry, is paramount in the synthesis of natural products. Asymmetric total synthesis seeks to control the formation of chiral centers throughout the synthetic sequence.

Another powerful tool for achieving asymmetry is the use of organocatalytic reactions. For instance, an organocatalytic asymmetric Diels-Alder reaction has been employed as a key step in synthesizing the core structures of various Lycopodium alkaloids. researchgate.netresearchgate.net This method allows for the enantioselective construction of the decahydroquinoline (B1201275) ring system, a common motif in this family of natural products. researchgate.net

The general strategies for the asymmetric synthesis of related Lycopodium alkaloids are summarized below:

| Strategy | Key Reactions | Target Core/Intermediate | Reference |

| Stereoselective Construction from Crotonamide | Pauson-Khand reaction, Vinyl Claisen rearrangement, Ns strategy | Lycoposerramine-C | acs.org |

| Organocatalytic Asymmetric Cycloaddition | Diels-Alder reaction | Decahydroquinoline ring | researchgate.net |

| Auxiliary Controlled Cycloaddition | Diels-Alder reaction | Chiral polycyclic backbone | researchgate.net |

Biosynthesis-Inspired Synthetic Routes

Nature's own synthetic pathways often provide inspiration for laboratory synthesis. A biosynthesis-inspired, or biomimetic, approach attempts to mimic the proposed steps of how the plant produces the alkaloid. This can lead to efficient and elegant synthetic routes.

Consideration of the biogenetic relationships between different Lycopodium alkaloids has been highly instructive in planning their asymmetric total syntheses. jst.go.jp For example, the successful asymmetric total synthesis of lycoposerramine-C enabled its biomimetic transformation into phlegmariurine-A. nih.govacs.org This conversion is proposed to occur through a base-induced ring-opening mechanism. wiley-vch.de Such a strategy not only validates the synthetic pathway but also lends support to hypothetical biosynthetic connections between different members of the alkaloid family. jst.go.jpwiley-vch.de

Key Organic Reactions in Total Synthesis

The construction of this compound's complex structure relies on a toolbox of powerful chemical reactions. Several key transformations have proven indispensable in various synthetic routes.

| Key Reaction | Description | Application in Synthesis | Reference |

| Pauson-Khand Reaction | A [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, typically mediated by cobalt, to form a cyclopentenone. wikipedia.orgbeilstein-journals.org | Stereoselective construction of a 6-5 fused bicyclic α,β-unsaturated ketone, a core component of lycoposerramine-C. acs.orgresearchgate.net | nih.govacs.org |

| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org It is a powerful tool for building cyclic systems with high stereocontrol. nih.gov | Used in its asymmetric and hetero-variants to forge the core cyclic backbone of Lycopodium alkaloids. researchgate.netresearchgate.netresearchgate.net | researchgate.netresearchgate.netrsc.org |

| Mitsunobu Reaction | A redox reaction that converts a primary or secondary alcohol into various functional groups, such as an ester or azide, with inversion of stereochemistry. organic-chemistry.orgmdpi.com | Employed to achieve intramolecular C–N bond formation, creating a macrocyclic intermediate en route to lycoposerramine-C and phlegmariurine-A. rsc.org | rsc.org |

| Gold-Catalyzed Cycloisomerization | A reaction where gold catalysts activate alkynes, enabling cyclization with tethered nucleophiles like enamides. researchgate.netresearchgate.net | Developed to efficiently access the tricyclic cores of Lycopodium alkaloids by exploiting the shared bicyclic decahydroquinoline motif. researchgate.netnih.gov | researchgate.netnih.gov |

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that has become a powerful method for constructing cyclopentenone rings. beilstein-journals.org In the synthesis of a phlegmariurine-A precursor, a cobalt-mediated Pauson-Khand reaction was used to stereoselectively construct a key bicyclic enone from a 1,7-enyne compound. acs.org

The Diels-Alder reaction is one of the most powerful ring-forming reactions in organic chemistry. wikipedia.orgnih.gov Its ability to create complex cyclic systems with multiple stereocenters in a single step has been leveraged in the synthesis of numerous natural products. rsc.org Strategies for Lycopodium alkaloids have included using chiral auxiliaries or organocatalysts to induce asymmetry in the formation of the core ring structures. researchgate.netresearchgate.net

The Mitsunobu reaction facilitates the conversion of alcohols to a variety of other functional groups. organic-chemistry.org A key application in this context was its use in an intramolecular cyclization, where a primary alcohol was reacted to form a crucial C-N bond, yielding a macrocyclic compound that is an advanced intermediate in the synthesis of lycoposerramine-C and phlegmariurine-A. rsc.org

More recently, gold-catalyzed cycloisomerization reactions have emerged as a modern and efficient method for building the complex heterocyclic systems found in Lycopodium alkaloids. researchgate.netnih.gov Specifically, the gold-catalyzed reaction of an enamide with an alkyne has been developed to access the tricyclic core, which serves as a versatile platform for the synthesis of several alkaloids, including phlegmariurine B. nih.gov

Semi-Synthesis of this compound Analogues from Precursors

Semi-synthesis uses compounds isolated from natural sources as starting materials for chemical modification. scripps.edu This approach is particularly useful when the starting natural product is complex but relatively abundant, and the desired analogue is only a few chemical steps away.

A prime example within this family of alkaloids is the conversion of synthetically produced lycoposerramine-C into phlegmariurine-A. acs.org This transformation is achieved through a base-mediated ring opening. wiley-vch.de Depending on the base used, such as potassium tert-butoxide or sodium methoxide, different phlegmariurine analogues can be formed. wiley-vch.de This semi-synthetic link not only provides access to these analogues but also helps establish the stereochemical relationship between the different alkaloid subtypes. wiley-vch.de

Synthetic Modifications and Derivative Generation

The generation of analogues of a natural product is crucial for exploring its biological activity and developing potential therapeutic agents. This can be achieved by modifying the final natural product or by diverting a synthetic route to produce analogues instead of the original target. wikipedia.org

Rational Design of Structural Analogues

Rational design involves creating new molecules based on a detailed understanding of the natural product's structure and its interaction with its biological target. While specific examples of rationally designed this compound analogues are not extensively detailed in the literature, the principles can be applied based on related compounds. For many Lycopodium alkaloids, a key biological activity is the inhibition of the enzyme acetylcholinesterase (AChE). acs.org

Structural studies of how related alkaloids like huperzine A bind to AChE provide a roadmap for rational design. scribd.com By understanding the specific interactions between the alkaloid and the amino acid residues in the enzyme's active site, chemists can design new analogues with modified functional groups to enhance binding affinity or other properties. scribd.com This could involve, for instance, adding or modifying substituents on the polycyclic core of this compound to probe interactions with specific pockets within the enzyme. The development of semi-synthetic methods to create libraries of related compounds is a key strategy in this endeavor. researchgate.netnih.gov

Derivatization for Exploration of In Vitro Biological Activities

Scientific investigation into the derivatization of this compound specifically for the exploration of its in vitro biological activities is currently limited in publicly available research. While the total synthesis of this compound and other phlegmarine-type alkaloids has been achieved, confirming their complex structures, the systematic synthesis of this compound derivatives to establish a structure-activity relationship (SAR) for various biological targets is not extensively documented.

Research on the broader family of Lycopodium alkaloids, to which this compound belongs, has revealed a range of biological activities, including neuroprotective and acetylcholinesterase (AChE) inhibitory effects. For instance, some naturally occurring phlegmarine (B1213893) alkaloids have been investigated for their potential bioactivities. Phlegmariurine B, a related compound, has demonstrated potential neuroprotective effects against hemin-induced damage in HT22 cells. researchgate.net This suggests that the phlegmarine skeleton could be a valuable scaffold for developing new therapeutic agents.

Studies on other classes of Lycopodium alkaloids, such as the lycodine-type, have explored the synthesis of analogues to probe their biological effects. For example, derivatives of huperzine A, a potent acetylcholinesterase inhibitor, have been synthesized to understand the structural requirements for its activity. acs.org Similarly, research into fawcettimine-type alkaloids has included the isolation of new derivatives and evaluation of their neuroprotective and anti-AChE activities. nih.gov

While direct derivatization studies on this compound are not available, the exploration of related alkaloids provides a foundation for future work. The synthetic routes established for the total synthesis of this compound could potentially be adapted to create novel analogues. By modifying key functional groups on the this compound molecule, researchers could investigate how these changes impact its interaction with biological targets in vitro. Such studies would be crucial for elucidating the pharmacophore of this compound and for the rational design of more potent and selective analogues for therapeutic development.

Future research in this area would likely involve the targeted synthesis of this compound derivatives with modifications at various positions, followed by comprehensive in vitro screening against a panel of biological targets, such as acetylcholinesterase, and in various cell-based assays to assess activities like cytotoxicity and neuroprotection. The data from these studies would be invaluable for constructing a detailed SAR profile for the phlegmarine class of alkaloids.

In Vitro Pharmacological Investigations and Mechanistic Studies of Phlegmariurine C and Analogues

Acetylcholinesterase (AChE) Inhibitory Activity Studies (In Vitro)

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.com The inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. mdpi.com Several Lycopodium alkaloids have demonstrated significant AChE inhibitory potential. researchgate.net

Comparative Analysis with Established Inhibitors (e.g., Huperzine A)

Huperzine A, another Lycopodium alkaloid, is a well-established and potent AChE inhibitor, and it is often used as a benchmark in comparative studies. zespoldowna.info Research on Phlegmariurine C and its analogues has included assessments of their ability to inhibit AChE. In one such study, Phlegcarines A-C, which includes this compound (described as an epimer of 12-epilycodoline), were assayed for their anti-acetylcholinesterase activity. The study concluded that none of these compounds, including this compound, exhibited biological activity more potent than that of huperzine A. researchgate.net

While direct IC50 values for this compound are not consistently reported across all studies, the general consensus from comparative analyses is that its AChE inhibitory activity is less pronounced than that of Huperzine A. For context, Huperzine A has a reported IC50 value of 74.3 nM against AChE. mdpi.com Other related Lycopodium alkaloids have shown a range of activities. For instance, Huperzine C demonstrated an IC50 value of 0.6 μM, while N-demethylhuperzinine and huperzine B had IC50 values of 1.9 μM and 20.2 μM, respectively. mdpi.com A novel alkaloid, lycosquarosine A, and acetylaposerratinine showed IC50 values of 54.3 µg/mL and 15.2 µg/mL, respectively. mdpi.com These findings underscore the structural nuances that dictate the potency of AChE inhibition among this class of alkaloids.

Neuroprotective Activity Studies (In Vitro)

Neuroprotection, the preservation of neuronal structure and function, is a crucial area of research for combating neurodegenerative diseases. Lycopodium alkaloids have been investigated for their potential neuroprotective effects against various cellular stressors. researchgate.net

Cellular Models for Neuroprotection (e.g., Hemin-Induced HT22 Cell Damage)

In vitro models are essential for screening and understanding the mechanisms of neuroprotective compounds. A commonly used model involves inducing cell damage in neuronal cell lines, such as the HT22 hippocampal cell line, to mimic pathological conditions. Hemin-induced damage in HT22 cells is a model used to study oxidative stress-related neuronal injury. researchgate.net

While studies specifically detailing the neuroprotective effects of this compound in this model are limited, research on related compounds provides valuable insights. For example, Phlegmariurine B has been shown to exhibit potential neuroprotective effects against hemin-induced HT22 cell damage, with a 17.76% increase in cell survival at a concentration of 10 μM. researchgate.netresearchgate.net Another related compound, Teuvincenone C, also demonstrated a potential neuroprotective effect against hemin-induced HT22 cell damage. researchgate.netresearchgate.net These findings suggest that the structural backbone of phlegmariurine-type alkaloids may confer neuroprotective properties.

Anti-Apoptotic Pathway Modulation (In Vitro Mechanistic Insights)

Apoptosis, or programmed cell death, is a key process in neurodegeneration. numberanalytics.com The modulation of apoptotic pathways is a significant mechanism through which neuroprotective agents exert their effects. mdpi.com The intrinsic apoptotic pathway involves the release of cytochrome c from the mitochondria, which triggers a cascade of caspase activation, leading to cell death. numberanalytics.com Anti-apoptotic proteins, such as Bcl-2, and pro-apoptotic proteins, like Bax, are critical regulators of this process. cellsignal.com

Further investigation into the mechanism of Phlegmariurine B's neuroprotective effect revealed that it can ameliorate hemin-induced neuronal cell death via an anti-apoptotic pathway. researchgate.net This suggests that related compounds, potentially including this compound, might also exert their neuroprotective effects by modulating these critical cell survival and death pathways. The modulation of the Bcl-2 family of proteins and the subsequent prevention of caspase activation are key areas of interest in understanding the neuroprotective mechanisms of these alkaloids. mdpi.comcellsignal.com

Other Investigated In Vitro Biological Activities of Related Lycopodium Alkaloids

Beyond their effects on the nervous system, Lycopodium alkaloids and related compounds from the same plant sources have been evaluated for other biological activities, such as cytotoxicity against cancer cells.

Cytotoxicity in Glioblastoma Cell Lines (e.g., U251 Cells)

Glioblastoma is an aggressive form of brain cancer, and there is a continuous search for new therapeutic agents. mdpi.com Several natural compounds, including alkaloids, have been screened for their potential to inhibit the growth of glioblastoma cell lines like U251. nih.govacs.org

While direct cytotoxic data for this compound against U251 cells is not prominently available, studies on other compounds isolated from Phlegmariurus carinatus, the plant source of some phlegmariurine alkaloids, have shown interesting results. For instance, abietane (B96969) diterpenoids isolated from this plant exhibited potential cytotoxic activities against U251 glioblastoma cells, with IC50 values ranging from 19.81 to 81.49 μM. researchgate.netresearchgate.net Specifically, phlecarinatone C, another compound from Phlegmariurus carinatus, showed a pronounced cytotoxic effect against U251 cells in vitro. researchgate.netresearchgate.net These findings highlight the potential of compounds from this plant genus as a source for anti-glioblastoma drug discovery.

Anti-Inflammatory Effects (In Vitro)

While direct in vitro studies on the anti-inflammatory properties of this compound are not extensively documented in current scientific literature, research on analogous Lycopodium alkaloids isolated from plants such as Lycopodium japonicum provides significant insights into the potential anti-inflammatory activity of this class of compounds. mdpi.comarabjchem.orgresearchgate.net The use of certain Lycopodium species in traditional medicine for treating inflammation-related conditions has prompted scientific investigation into their bioactive constituents. researchgate.net

A number of Lycopodium alkaloids have demonstrated notable anti-inflammatory effects in vitro. For instance, studies on BV-2 microglial cells, which are central to inflammatory processes in the brain, have shown that several alkaloids can inhibit the production of pro-inflammatory factors induced by lipopolysaccharide (LPS). mdpi.com Similarly, experiments on RAW264.7 macrophage cells have revealed that certain alkaloids can potently inhibit the release of nitric oxide (NO), a key inflammatory mediator. mdpi.com

The anti-inflammatory potential is not uniform across all Lycopodium alkaloids, indicating that specific structural features are crucial for activity. For example, lycopodine (B1235814), a major alkaloid found in Lycopodium clavatum, has been identified as a significant contributor to the plant's anti-inflammatory properties. researchgate.net Bioassay-guided fractionation of extracts from this plant has confirmed that the alkaloid fraction is responsible for the observed effects. researchgate.net The inhibitory concentrations (IC₅₀) of several Lycopodium alkaloid analogues against the production of pro-inflammatory factors are detailed in the table below, with curcumin (B1669340) often used as a positive control. mdpi.com

| Compound | Cell Line | Assay | IC₅₀ (μM) | Positive Control (IC₅₀ in μM) |

|---|---|---|---|---|

| Lycopodine | BV-2 Macrophages | LPS-induced pro-inflammatory factors | Data not specified | Curcumin (3.12) |

| 8β-hydroxylycodoline | BV-2 Macrophages | LPS-induced pro-inflammatory factors | 4.23 - 64.97 | Curcumin (3.12) |

| Acetyllycofawcine | BV-2 Macrophages | LPS-induced pro-inflammatory factors | 4.23 - 64.97 | Curcumin (3.12) |

| α-lofoline | BV-2 Macrophages | LPS-induced pro-inflammatory factors | 4.23 - 64.97 | Curcumin (3.12) |

| Deacetylfawcettiine | BV-2 Macrophages | LPS-induced pro-inflammatory factors | 4.23 - 64.97 | Curcumin (3.12) |

| 11β-hydroxy-12-epilycodoline | BV-2 Macrophages | LPS-induced pro-inflammatory factors | 4.23 - 64.97 | Curcumin (3.12) |

| Lycojaponicumin A | BV-2 Macrophages | LPS-induced pro-inflammatory factors | 64.97 | Curcumin (3.12) |

| Lycojaponicumin B | BV-2 Macrophages | LPS-induced pro-inflammatory factors | 43.61 | Curcumin (3.12) |

| Lycojaponicumin C | BV-2 Macrophages | LPS-induced pro-inflammatory factors | 52.35 | Curcumin (3.12) |

| Miyoshianine C | RAW264.7 Cells | LPS-induced NO release | 31.82 | Data not specified |

| Lycoflexine N-oxide | RAW264.7 Cells | LPS-induced NO release | 40.69 | Data not specified |

Anti-HIV-1 Activity (In Vitro)

The potential of Lycopodium alkaloids as anti-HIV-1 agents has been explored, although specific data for this compound is not available. researchgate.net Research into compounds isolated from Lycopodium japonicum has identified some activity within this alkaloid class. arabjchem.orgarabjchem.org

One notable example is Lycojapodine A, a novel C₁₆N-type Lycopodium alkaloid, which was evaluated for its anti-HIV-1 activity. nih.gov Using an in vitro MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method, Lycojapodine A demonstrated inhibitory effects against HIV-1. arabjchem.org This finding suggests that the unique structural skeletons of Lycopodium alkaloids could serve as a basis for developing new antiviral agents. nih.gov The evaluation of various natural products has shown that they can interfere with multiple stages of the HIV life cycle. nih.gov

| Compound | Assay Method | Activity Metric | Result |

|---|---|---|---|

| Lycojapodine A | MTT Assay | EC₅₀ | 85 μg/mL |

Alpha-Glucosidase Inhibitory Activity (In Vitro)

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes, and various natural compounds, including alkaloids, are being investigated for this property. doi.org While specific studies on this compound are lacking, research on its analogues from Lycopodium species indicates potential, albeit generally weak, α-glucosidase inhibitory activity. arabjchem.orgresearchgate.net

Screening of fawcettimine-related alkaloids from Lycopodium japonicum revealed that most compounds were inactive against α-glucosidase. researchgate.net However, one of the tested analogues, lycodine (B1675731), exhibited weak inhibitory activity. researchgate.net In a separate study, lycodine was found to have an inhibition rate of 30.56% at a concentration of 100 μM, with acarbose (B1664774) used as a positive control. mdpi.com This suggests that while the Lycopodium alkaloid scaffold may interact with α-glucosidase, the potency is highly dependent on the specific structural characteristics of the individual compound. doi.orgresearchgate.net

| Compound | Concentration (μM) | % Inhibition | Positive Control |

|---|---|---|---|

| Lycodine | 100 | 30.56% | Acarbose |

Mechanistic Characterization of In Vitro Biological Activities and Target Identification

The precise molecular mechanisms and specific protein targets for this compound have not been fully elucidated. However, studies on related Lycopodium alkaloids provide a basis for understanding the potential pathways through which these compounds exert their biological effects.

For anti-inflammatory activity, a prominent mechanism proposed for Lycopodium alkaloids involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. skemman.ismdpi.com NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS). mdpi.commdpi.com Some studies suggest that alkaloids like Huperzine A may exert neuroprotective effects by preventing the degradation of IκBα, an inhibitor of NF-κB. skemman.is This action blocks the translocation of NF-κB into the nucleus, thereby downregulating the inflammatory cascade. skemman.is The ability of various Lycopodium alkaloids to reduce the production of pro-inflammatory cytokines and mediators like NO further supports the inhibition of this pathway as a likely mechanism. mdpi.commdpi.com

Regarding α-glucosidase inhibition, the mechanism is generally understood to involve the binding of the inhibitor to the active site of the enzyme. doi.orgscielo.br α-Glucosidase is a carbohydrate-hydrolyzing enzyme located in the small intestine, and its inhibition slows the breakdown of complex carbohydrates into absorbable monosaccharides. scielo.br Natural inhibitors like alkaloids can form interactions, such as hydrogen bonds, with key amino acid residues in the enzyme's active site, thereby blocking substrate access and catalysis. scielo.br The mixed competitive and non-competitive inhibition patterns observed for some natural inhibitors suggest that they may bind to both the active site and allosteric sites on the enzyme. scielo.br

The mechanism for the anti-HIV-1 activity of Lycopodium alkaloids is less defined. Natural products can inhibit HIV at various stages of its life cycle, including viral entry, reverse transcription, integration, and protease activity. nih.gov For Lycojapodine A, the specific viral or cellular target has not been identified. arabjchem.orgnih.gov Target identification for novel bioactive compounds remains a significant challenge, often requiring advanced techniques like affinity chromatography, mass spectrometry, or computational docking studies to pinpoint specific molecular interactions.

Advanced Analytical Methodologies for Phlegmariurine C Research

Extraction and Sample Preparation Techniques for Complex Matrices

The initial and most critical step in the analysis of Phlegmariurine C from its natural sources, such as plants of the Phlegmariurus and Huperzia genera, is the efficient extraction and purification of the analyte from a multitude of interfering substances. conicet.gov.arakjournals.com The choice of method depends on the matrix's complexity and the desired purity of the final extract.

Solvent Extraction Methods

Traditional and modern solvent extraction techniques remain fundamental in isolating Lycopodium alkaloids. The selection of solvent is crucial and is often based on polarity and the ability to effectively solubilize the target alkaloids while leaving behind unwanted matrix components.

A common approach involves the initial basification of the ground plant material, for instance with sodium hydroxide (B78521) (NaOH), to convert the alkaloids into their free base form, which enhances their solubility in nonpolar organic solvents. conicet.gov.ar Subsequent extraction is then performed using solvents like chloroform (B151607). conicet.gov.ar Decoction, a method involving boiling the plant material in water, has also been utilized, followed by liquid-liquid partitioning where the aqueous extract is alkalinized and then partitioned against an organic solvent such as chloroform to isolate the alkaloids. conicet.gov.arnih.gov

More advanced techniques like Pressurized Liquid Extraction (PLE) offer significant advantages, including reduced solvent consumption and extraction time. mdpi.comnih.gov PLE has been optimized for Lycopodiaceae alkaloids, employing various solvents of different polarities. mdpi.comnih.gov Studies have shown that dichloromethane (B109758) and methanol (B129727) can be highly effective for extracting alkaloids like lycopodine (B1235814) and annotinine (B3343749) from Lycopodium species, achieving high recovery rates. nih.gov

Table 1: Comparison of Solvents Used in Pressurized Liquid Extraction (PLE) for Lycopodium Alkaloids

| Solvent System | Target Alkaloids | Plant Source | Reference |

|---|---|---|---|

| Methanol | Lycopodine, Dihydrolycopodine, Annofoline | Lycopodium clavatum | mdpi.com |

| 1% Methanolic Tartaric Acid | Lycopodine, Dihydrolycopodine, Annofoline | Lycopodium clavatum | mdpi.com |

| Dichloromethane | Lycopodine | Lycopodium clavatum | nih.gov |

| Ethyl Acetate | Annotinine | Lycopodium annotinum | nih.gov |

Solid-Phase Extraction (SPE) Protocols

Following initial solvent extraction, the crude extract is often complex and requires further cleanup to remove interfering compounds before chromatographic analysis. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, offering selective isolation and concentration of analytes. umlub.pl

For Lycopodium alkaloids, SPE is typically used as a purification step. mdpi.comnih.govumlub.pl The crude extract is passed through a cartridge containing a solid adsorbent. The selection of the sorbent is critical for achieving effective separation. Reversed-phase sorbents, which retain non-polar compounds from a polar loading solution, are commonly employed. For instance, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges have been successfully used to purify crude extracts of Lycopodiaceae alkaloids. mdpi.comnih.gov The general procedure involves conditioning the cartridge, loading the sample, washing away impurities with a weak solvent, and finally eluting the target alkaloids with a stronger organic solvent. This process effectively reduces matrix effects and enhances the sensitivity of subsequent analytical measurements. umlub.pl

Quick, Easy, Cheap, Effective, Rugged & Safe (QuEChERS) Approaches

The QuEChERS method is a streamlined approach that combines extraction and cleanup into a simple two-step process. tandfonline.com Originally developed for pesticide residue analysis in fruits and vegetables, its application has expanded to a wide array of analytes and matrices, including various plant alkaloids like tropane (B1204802) and pyrrolizidine (B1209537) alkaloids. tandfonline.comuva.esencyclopedia.pubmdpi.comchrom-china.com

While specific QuEChERS protocols for this compound are not extensively documented, the methodology's principles are highly adaptable. A typical QuEChERS procedure involves:

Extraction: The sample is homogenized and shaken in a tube with an organic solvent (commonly acetonitrile), water, and a mixture of salts (e.g., magnesium sulfate (B86663) and sodium chloride). mdpi.comchrom-china.com The salts induce phase separation between the aqueous and organic layers.

Dispersive SPE (d-SPE) Cleanup: An aliquot of the organic supernatant is transferred to a second tube containing a small amount of sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and sugars, and C18 to remove non-polar interferences) and magnesium sulfate to remove residual water. nih.gov After shaking and centrifugation, the purified extract is ready for analysis.

Modifications, such as acidifying the extraction solvent, have been shown to improve the recovery of pH-dependent alkaloids. encyclopedia.pub Given the versatility of the QuEChERS method, it represents a promising and efficient alternative for the extraction and cleanup of this compound from complex plant matrices.

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating and quantifying individual components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and widely used techniques in the analysis of Lycopodium alkaloids, including this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the analysis of non-volatile or thermally labile compounds like many alkaloids. rsc.orgscielo.org.ar It offers high resolution, sensitivity, and reproducibility. For the analysis of Huperzia alkaloids, HPLC methods have been well-established. akjournals.comrsc.orgscielo.org.ar

The separation is typically achieved on a reversed-phase column, most commonly a C18 column. akjournals.comrsc.org The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution, often with additives to improve peak shape and resolution. akjournals.comrsc.org For instance, trifluoroacetic acid is frequently added to the mobile phase to act as an ion-pairing agent and control the ionization state of the basic alkaloids, leading to sharper, more symmetrical peaks. rsc.orgscielo.org.ar Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to effectively separate a wide range of alkaloids with different polarities within a single run. akjournals.comrsc.org Detection is commonly performed using a photodiode array (PDA) detector or, for higher sensitivity and structural confirmation, a mass spectrometer (MS). akjournals.com

Table 2: Exemplary HPLC Parameters for the Analysis of Huperzia Alkaloids

| Parameter | Condition | Reference |

|---|---|---|

| Column | XCharge C18 (150 mm × 4.6 mm, 5 µm) | rsc.orgscielo.org.ar |

| Mobile Phase A | Water with 0.1% (v/v) trifluoroacetic acid | rsc.orgscielo.org.ar |

| Mobile Phase B | Acetonitrile with 0.09% (v/v) trifluoroacetic acid | rsc.orgscielo.org.ar |

| Flow Rate | 2 mL/min | rsc.orgscielo.org.ar |

| Detection | UV at 310 nm | rsc.orgscielo.org.ar |

| Elution Mode | Gradient | rsc.orgscielo.org.ar |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Many Lycopodium alkaloids, including those from Phlegmariurus saururus, are amenable to GC analysis, often coupled with mass spectrometry (GC-MS) for definitive identification. conicet.gov.ar

In GC, the sample is vaporized in a heated inlet and swept by a carrier gas (e.g., helium) through a capillary column. conicet.gov.ar The column contains a stationary phase, and separation occurs based on the differential partitioning of the analytes between the stationary phase and the mobile carrier gas. For Lycopodium alkaloids, capillary columns such as those coated with SE-30 are commonly used. A crucial aspect of GC analysis is the temperature program, where the column oven temperature is increased over time to elute compounds with different boiling points. conicet.gov.ar The injector and detector temperatures are also maintained at high temperatures to ensure efficient vaporization and detection. Flame Ionization Detectors (FID) provide quantitative data, while Mass Spectrometry (MS) detectors provide both quantitative information and structural data based on the mass-to-charge ratio and fragmentation patterns of the ionized molecules. conicet.gov.ar

Table 3: Exemplary GC-MS Parameters for the Analysis of Phlegmariurus Alkaloids

| Parameter | Condition | Reference |

|---|---|---|

| Column | Capillary column (SE 30), 30 m length | |

| Carrier Gas | Helium | conicet.gov.ar |

| Flow Rate | 1 mL/min | conicet.gov.ar |

| Injector Temperature | 280 °C - 300 °C | conicet.gov.ar |

| Temperature Program | Example: 140°C (3 min), then ramp to 250°C at 5°C/min, hold for 5 min, then ramp to 280°C at 5°C/min, hold for 5 min | |

| Detector | Mass Spectrometer (MS) | conicet.gov.ar |

| Ionization Energy | 70 eV | conicet.gov.ar |

Hyphenated Techniques for Detection and Quantification

Hyphenated techniques, which couple a separation method with a detection method, offer superior selectivity and sensitivity, making them indispensable for the analysis of complex mixtures containing trace amounts of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful and definitive technique for the identification and quantification of Lycopodium alkaloids. wikipedia.org This method combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. mst.or.jp LC-MS is well-suited for analyzing polar and thermally labile compounds like many alkaloids, which are not amenable to Gas Chromatography. wikipedia.org

In this technique, the sample extract is first injected into an HPLC system, where individual compounds are separated on a chromatographic column, typically a reversed-phase C18 column. ca.govmdpi.com The separation is based on the differential partitioning of the analytes between the liquid mobile phase and the solid stationary phase. mst.or.jp

After exiting the column, the separated components enter the mass spectrometer's ion source. wikipedia.org Electrospray Ionization (ESI) is a common ionization method for this class of compounds as it is a soft ionization technique that minimizes fragmentation, usually yielding the protonated molecular ion [M+H]⁺. mst.or.jp The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). wikipedia.org For enhanced selectivity and quantification, tandem mass spectrometry (MS/MS) is employed. mst.or.jp In MS/MS, a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in a second mass analyzer. mst.or.jpmdpi.com This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity, allowing for accurate quantification even in complex biological matrices. ca.govmdpi.com The structures of novel alkaloids are often elucidated through extensive spectroscopic analyses, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). researchgate.net

Table 2: General LC-MS/MS Parameters for Lycopodium Alkaloid Analysis

| Parameter | Description |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). ca.govmdpi.com |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). mdpi.com |

| Mobile Phase | A gradient of water and acetonitrile, often containing an additive like formic acid (FA) to improve peak shape and ionization efficiency. mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive ion mode ([M+H]⁺) for alkaloids. mst.or.jp |

| MS Analyzer | Triple Quadrupole (QqQ) for quantitative MRM analysis or high-resolution analyzers like Time-of-Flight (TOF) for structural elucidation. mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring specific precursor-to-product ion transitions. ca.govmdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone analytical technique used for the separation and identification of volatile and thermally stable compounds. nih.gov It has been historically significant in the study of Lycopodium alkaloids. psu.eduscribd.com The sample is injected into the GC, where it is vaporized and separated as it passes through a long capillary column. notulaebotanicae.ro The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. zhaolab.org

After separation, the molecules enter the mass spectrometer, where they are ionized, most commonly by Electron Ionization (EI). mdpi.com EI is a hard ionization technique that fragments the molecule in a reproducible manner, creating a unique mass spectrum that serves as a "chemical fingerprint." notulaebotanicae.ro This fragmentation pattern can be compared to spectral libraries (like NIST or WILEY) for compound identification. nih.gov The fragmentation patterns of Lycopodium alkaloids are often characteristic; for instance, a common fragmentation involves the loss of specific bridging atoms in the core structure. psu.edu

While powerful, GC-MS is generally suitable for compounds that are volatile and thermally stable. mdpi.com Some larger or more polar alkaloids may require a chemical derivatization step, such as silylation, to increase their volatility and thermal stability before analysis. mdpi.com This process replaces active hydrogen atoms on functional groups like hydroxyls (-OH) or amines (-NH) with a trimethylsilyl (B98337) (TMS) group. mdpi.com

Table 3: Common GC-MS Parameters for Alkaloid Profiling

| Parameter | Description |

| GC System | Gas chromatograph equipped with a capillary column. |

| Column | Fused silica (B1680970) capillary column with a non-polar or semi-polar stationary phase (e.g., HP-5MS, 30 m x 0.25 mm). notulaebotanicae.ro |

| Carrier Gas | Inert gas, typically Helium, at a constant flow rate. notulaebotanicae.rozhaolab.org |

| Temperature Program | The oven temperature is gradually increased to elute compounds with different boiling points over time. notulaebotanicae.ro |

| Ionization Mode | Electron Ionization (EI) at a standard energy of 70 eV. nih.govzhaolab.org |

| MS Analyzer | Quadrupole or Ion Trap analyzer. |

| Detector | Mass Selective Detector (MSD) that records the mass spectra of the eluting compounds. notulaebotanicae.ro |

Spectroscopic Quantification Methods

UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet or visible light by a compound. msu.edu While often used for quantification, its primary role in the structural elucidation of novel compounds like this compound is to identify the presence of chromophores (the parts of a molecule that absorb light). psu.edumasterorganicchemistry.com The absorption of UV light promotes an electron from a lower energy orbital to a higher energy one, with the specific wavelength of maximum absorbance (λmax) being characteristic of the chromophore's structure. msu.edu

For Lycopodium alkaloids, the presence of conjugated π-systems, such as α,β-unsaturated ketones or aromatic-like pyridone rings, gives rise to characteristic absorptions in the 200-400 nm range. masterorganicchemistry.com For example, carbonyl groups (C=O) typically show a weak absorbance corresponding to an n→π* transition. masterorganicchemistry.com The λmax and molar absorptivity (ε) values obtained from UV-Vis spectroscopy provide crucial evidence that, when combined with data from NMR and mass spectrometry, helps to piece together the final structure of the alkaloid. psu.edu It can also be used as a simple detection method in HPLC (using a diode-array detector, DAD) or for quantifying a pure compound using a calibration curve based on Beer's Law. cabidigitallibrary.org

Table 4: Illustrative UV-Vis Absorption Data for Alkaloid Chromophores

| Chromophore | Electronic Transition | Typical λmax (nm) |

| Isolated C=C | π → π | ~170-180 |

| Isolated C=O | n → π | ~270-300 (weak) masterorganicchemistry.com |

| Conjugated Diene | π → π | ~215-250 |

| α,β-Unsaturated Ketone | π → π | ~210-250 |

| α,β-Unsaturated Ketone | n → π | ~310-330 |

| α-Pyridone Ring | π → π | ~225 and ~300 |

Stability Profiling and Degradation Pathway Analysis (In Vitro)

Understanding the chemical stability of a compound is critical. gsconlinepress.com Stability profiling, often through forced degradation studies, provides essential information about the intrinsic stability of a molecule and its likely degradation pathways. eresearchco.comnih.gov These studies involve subjecting the compound to a range of stress conditions that are more severe than standard storage conditions, such as hydrolysis (acidic and basic), oxidation, photolysis (exposure to light), and thermolysis (exposure to heat). eresearchco.comunesp.br

The objectives of these studies are to identify potential degradation products, elucidate degradation mechanisms, and develop stability-indicating analytical methods that can separate the intact drug from its degradation products. nih.gov The degradation samples are analyzed, typically by HPLC with a photodiode array (PDA) or MS detector, to separate and identify any new peaks that emerge. gsconlinepress.com Peak purity analysis is crucial to ensure that the main compound's chromatographic peak does not co-elute with any degradants. eresearchco.com

For Lycopodium alkaloids, this analysis is important for determining appropriate storage conditions and understanding potential transformations. For instance, a study on phlegcarine C, an epimer of 12-epilycodoline, investigated its transformation via keto-enol tautomerization when treated with meta-chloroperoxybenzoic acid (m-CPBA), a strong oxidizing agent. researchgate.netresearchgate.net This type of experiment provides direct insight into a specific degradation pathway (oxidation) and the resulting products. researchgate.netresearchgate.net

Table 5: Typical Conditions for In Vitro Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature or elevated temperature (e.g., 60 °C). unesp.br |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature or elevated temperature. unesp.br |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature. |

| Thermal Degradation | Solid drug or solution exposed to high temperature (e.g., 70-80 °C) in an oven. unesp.br |

| Photolytic Degradation | Exposure of solid drug or solution to UV and/or visible light in a photostability chamber. |

Future Research Directions and Challenges in Phlegmariurine C Studies

Elucidation of Undiscovered Phlegmariurine C Analogues

The vast structural diversity of Lycopodium alkaloids suggests that numerous analogues of this compound await discovery. nih.gov Plants of the Lycopodiaceae and Huperziaceae families are a rich repository of these compounds, with over 500 distinct alkaloids identified to date. nih.govnih.gov Continued phytochemical investigation of various Huperzia and Phlegmariurus species is a primary avenue for isolating novel this compound-related structures. researchgate.netnih.govnih.gov

A significant challenge lies in the often minute quantities of these alkaloids present in plant tissues, which complicates their isolation and structural elucidation. chemrxiv.orgmdpi.com Future research will likely integrate advanced separation techniques with sensitive spectroscopic methods to identify and characterize these low-abundance compounds. The discovery of new analogues is crucial, as even minor structural modifications can lead to significant changes in biological activity, providing new leads for pharmacological development.

Comprehensive Biosynthetic Pathway Mapping and Enzyme Characterization

The biosynthesis of Lycopodium alkaloids is a complex process that is not yet fully understood. Current understanding suggests that the core structure is derived from L-lysine, which is transformed into a heterocyclic imine and subsequently coupled with a polyketide-derived substrate. researchgate.netnih.gov However, the specific enzymatic steps leading to the unique tetracyclic framework of this compound remain uncharacterized.

A major challenge is the identification and functional characterization of the specific enzymes—such as synthases, cyclases, and tailoring enzymes (e.g., P450s, dehydrogenases)—responsible for constructing the this compound scaffold. nih.govmdpi.com Future research directions will involve a combination of transcriptomics, proteomics, and metabolomics to identify candidate genes and enzymes from this compound-producing plants. nih.gov The functional validation of these enzymes through in vitro assays or heterologous expression systems will be a critical step. A complete map of the biosynthetic pathway could enable the biotechnological production of this compound and its analogues through metabolic engineering in microbial or plant-based systems.

Development of Novel and Efficient Synthetic Routes

The chemical synthesis of Lycopodium alkaloids is a formidable challenge due to their complex, polycyclic, and stereochemically dense structures. While total syntheses of related alkaloids like the phleghenrines and lycoposerramine-C have been achieved, these routes are often lengthy and low-yielding, limiting their practicality for large-scale production. chemrxiv.orgacs.orgchemrxiv.orgnih.gov

Future research must focus on developing more concise, efficient, and scalable synthetic strategies. hilarispublisher.com Key areas for innovation include the discovery of novel cycloaddition reactions, C-H activation strategies, and biomimetic approaches that mimic the proposed biosynthetic pathways. acs.orgresearchgate.net The development of asymmetric catalytic methods to control the multiple stereocenters of the molecule is also of paramount importance. An efficient synthetic route would not only provide access to this compound for biological studies but also enable the creation of a diverse library of analogues for structure-activity relationship investigations.

| Reaction Type | Key Intermediates/Features | Application in Synthesis of Related Alkaloids |

| Inverse Electron-Demand Diels-Alder | Masked o-benzoquinone and N-protected enamine | Construction of a bicyclo[2.2.2]octenone core for phleghenrines. chemrxiv.orgnih.gov |

| Pauson-Khand Reaction | Cobalt-mediated cyclization | Key step in the asymmetric total synthesis of lycoposerramine-C. acs.orgresearchgate.net |

| Büchner–Curtius–Schlotterbeck | One-carbon ring expansion | Expansion of a bicyclo[2.2.2]octenone to a bicyclo[3.2.2]nonenone. chemrxiv.orgchemrxiv.org |

| Vinyl Claisen Rearrangement | Sigmatropic rearrangement | Utilized in the synthetic pathway towards lycoposerramine-C. acs.org |

Deeper Mechanistic Understanding of In Vitro Bioactivities and Molecular Targets

Many Lycopodium alkaloids exhibit significant biological activities, most notably the inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govresearchgate.netrsc.org For instance, phleghenrine alkaloids have demonstrated potent and selective AChE inhibition. chemrxiv.orgchemrxiv.org While it is plausible that this compound shares this activity, its specific bioactivities and molecular targets have yet to be thoroughly investigated.

A primary challenge is obtaining sufficient quantities of pure this compound to conduct comprehensive biological screening. Future research should prioritize the systematic evaluation of this compound against a broad panel of biological targets, including various enzymes, receptors, and ion channels. Identifying the specific molecular targets is crucial for understanding its mechanism of action and potential therapeutic applications. Techniques such as affinity chromatography, proteomics, and computational docking studies will be instrumental in this endeavor.

| Compound Class | Reported Bioactivity | Primary Molecular Target |

| Huperzine A | Potent neuroprotective and cognitive-enhancing effects. researchgate.netrsc.org | Acetylcholinesterase (AChE). researchgate.net |

| Phleghenrines | Potent and selective inhibitory activity. chemrxiv.orgchemrxiv.org | Acetylcholinesterase (AChE). chemrxiv.orgchemrxiv.org |

| Phlegmariurine B | Potential neuroprotective effects. researchgate.net | Not fully characterized. |

Exploration of Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of this compound analogues and their biological activity is critical for designing more potent and selective compounds. researchgate.netrsc.org The structural complexity of the Lycopodium alkaloid scaffold provides numerous opportunities for chemical modification.

Future SAR studies will require the synthesis of a systematic library of this compound analogues with modifications at various positions of the molecule. This presents a significant synthetic challenge. By comparing the biological activities of these analogues, researchers can identify key structural motifs responsible for target binding and efficacy. This knowledge will guide the rational design of second-generation compounds with improved pharmacological profiles.

Advanced Analytical Method Development for Trace Analysis and Metabolomics

The detection and quantification of this compound in complex biological matrices, such as plant extracts or biological fluids, require highly sensitive and selective analytical methods. nih.gov Current methods often rely on liquid chromatography coupled with mass spectrometry (LC-MS). mdpi.comnih.gov

A key challenge is the development of methods capable of detecting and quantifying this compound and its metabolites at very low concentrations (trace analysis). nih.gov Future research should focus on refining LC-MS techniques, such as using ultra-high-performance liquid chromatography (UHPLC) and high-resolution mass spectrometry (HRMS), to improve sensitivity and resolution. nih.gov Furthermore, developing comprehensive metabolomics platforms will allow for the simultaneous analysis of this compound and a wide range of other related alkaloids and metabolites within an organism. nih.gov This will provide a more complete picture of the alkaloid profile in different species and tissues and aid in biosynthetic pathway elucidation.

Q & A

What are the standard chromatographic techniques for isolating Phlegmariurine C from natural sources?

This compound isolation typically employs a combination of column chromatography (e.g., silica gel, Sephadex LH-20) and preparative HPLC. Key steps include:

- Extraction : Use methanol or ethanol for initial plant material extraction, followed by partitioning with solvents like dichloromethane or ethyl acetate to enrich alkaloid fractions.

- Fractionation : Gradient elution with hexane/ethyl acetate or chloroform/methanol systems to separate structurally similar compounds.

- Purity Validation : Confirm purity via TLC (using Dragendorff’s reagent for alkaloid detection) and HPLC-DAD/MS analysis .

How is NMR spectroscopy utilized in the structural elucidation of this compound?

NMR (1D and 2D experiments, including H, C, COSY, HSQC, and HMBC) resolves stereochemistry and connectivity:

- Key Signals : Methyl groups, olefinic protons, and nitrogen-bearing carbons are mapped to identify the tricyclic core.

- NOESY Correlations : Determine spatial proximity of protons to assign relative configurations (e.g., axial vs. equatorial substituents).

- Comparative Analysis : Cross-referencing with databases (e.g., SciFinder) or structurally related alkaloids (e.g., lycoposerramines) validates assignments .

How can researchers address discrepancies in reported bioactivity data for this compound across different studies?

Discrepancies often arise from variability in assay conditions or compound purity. Mitigation strategies include:

- Standardized Protocols : Adopt OECD guidelines for in vitro assays (e.g., acetylcholinesterase inhibition) with controls for pH, temperature, and enzyme source.

- Meta-Analysis : Use statistical tools (e.g., RevMan) to harmonize data, accounting for outliers and confounding variables (e.g., solvent effects).

- Replication Studies : Independently validate results using authenticated reference standards and blinded experimental designs .

What experimental strategies are recommended to optimize the total synthesis of this compound given its complex stereochemistry?

Key strategies include: